5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-13-8-5-6-11-16(13)23-19-17(14-9-7-10-15(12-14)28-4)18-20(26)24(2)22(27)25(3)21(18)29-19/h5-12,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQJWHVIEIXRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione are the Tie-2 and VEGFR2 receptor tyrosine kinases. These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Mode of Action
This compound acts as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases. It binds to these receptors and inhibits their activity, thereby disrupting the signaling pathways that promote angiogenesis.
Biological Activity
5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 938037-91-3) is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 391.4 g/mol. Its structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 938037-91-3 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related derivatives have shown effectiveness against herpes simplex virus type 1 (HSV-1) at concentrations ranging from 2 to 4 µg/ml. This suggests a potential mechanism where the compound interferes with viral replication rather than causing toxicity to host cells .
Anticancer Potential
Research has also focused on the anticancer properties of similar pyrimidine derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
The biological activity of this class of compounds may be attributed to their ability to interact with specific biomolecular targets. For example:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in nucleic acid synthesis.
- DNA Interaction : Certain derivatives show a propensity to bind within the DNA major groove, leading to interference with replication processes .
Study 1: Antiviral Efficacy
A study examining the antiviral efficacy of related compounds found that they effectively reduced plaque formation in HSV-1 infected cells without significant toxicity to host cells. This highlights their potential as therapeutic agents in viral infections.
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that derivatives of this compound induced significant apoptosis. The IC50 values for these compounds were determined to be in the low micromolar range, indicating potent activity against cancer cells.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds like 4g–4j () replace the furan ring with a pyrrole ring, forming pyrrolo[2,3-d]pyrimidine-diones. These analogs retain the pyrimidine-dione core but exhibit distinct electronic properties due to nitrogen in the pyrrole ring. For example, 4g (red powder) and 4h (green powder) show high thermal stability (melting points >250°C), comparable to furopyrimidines, but their NMR spectra differ significantly due to altered ring currents and substituent environments .
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines (–12) replace the furan oxygen with sulfur, enhancing lipophilicity and altering π-electron distribution. For instance, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () demonstrate antimicrobial activity, suggesting sulfur incorporation may improve membrane penetration compared to oxygen-containing analogs .
Substituent Effects on Activity and Properties
Amino and Aryl Groups
The o-tolylamino group at position 6 in the target compound contrasts with the cyclohexylamino and pyridyl groups in 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (). The latter exhibits antitumor activity against K562 and Jurkat cells, with metal complexes (Ti, Zn, Fe, Pd) enhancing cytotoxicity. This highlights the role of bulky substituents in modulating DNA intercalation or enzyme inhibition .
Methoxy and Methyl Groups
The 3-methoxyphenyl group at position 5 may increase lipophilicity compared to non-methoxy analogs (e.g., 4i and 4j in ). Methoxy groups can influence metabolic stability and receptor binding, as seen in 5-methylpyrimidine-2,4(1H,3H)-dione derivatives (), where substituents affect hydrogen-bonding interactions .
Key Research Findings
Thermal Stability : Furo[2,3-d]pyrimidine derivatives consistently exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and π-π stacking .
Antitumor Mechanisms: Substitutions at position 6 (e.g., cyclohexylamino) in furopyrimidines correlate with enhanced DNA interaction or kinase inhibition, as observed in Jurkat cell line studies .
Antimicrobial Potency: Thieno[2,3-d]pyrimidines with oxadiazole substituents () show broad-spectrum activity, likely due to increased lipophilicity and target enzyme affinity .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the furo[2,3-d]pyrimidine core in this compound?
- Methodological Answer : The furo[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, thieno[2,3-d]pyrimidine analogs (structurally similar) are synthesized by reacting α-bromoacetyl intermediates with nucleophiles like thioacetamide in acetic acid, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Purification often involves column chromatography with gradients of methanol in chloroform .
Q. How is the structural identity of this compound confirmed after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, distinct signals for methoxy (δ ~3.7–3.9 ppm) and methyl groups (δ ~2.1–2.5 ppm) are observed. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and packing .
Q. What functional groups in this compound are most reactive under standard conditions?
- Methodological Answer : The o-tolylamino group (–NH–) is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. The methoxyphenyl moiety is electron-rich, making it susceptible to electrophilic substitution. The furopyrimidine core’s lactam groups (2,4-dione) can participate in hydrogen bonding, influencing solubility and crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of alkylation at the N1/N3 positions?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
- Factors : Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), temperature (RT vs. 60°C).
- Response Surface Methodology (RSM) can identify optimal conditions. For example, alkylation of thieno[2,3-d]pyrimidines with benzyl chlorides in DMF/K₂CO₃ at 60°C achieves >80% yield .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity) be resolved?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs. For example:
- Replace the o-tolylamino group with electron-deficient aryl groups to test antimicrobial potency.
- Modify the methoxyphenyl substituent to assess hydrophobic/hydrophilic balance (e.g., 3-fluorophenyl vs. 4-nitrophenyl) .
- Use MIC assays against Gram-positive/negative bacteria to validate trends .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., bacterial dihydrofolate reductase).
- Quantum mechanical calculations (DFT) to map electrostatic potentials of the methoxyphenyl and furopyrimidine moieties.
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
Q. How do substituent variations (e.g., methyl vs. methoxy) impact the compound’s photophysical properties?
- Methodological Answer :
- Synthesize analogs with methyl (electron-donating) and nitro (electron-withdrawing) groups.
- Characterize using UV-Vis spectroscopy (λmax shifts indicate π→π* transitions) and fluorescence quenching assays.
- Correlate substituent effects with HOMO-LUMO gaps calculated via DFT .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardize solvent systems : Use buffered aqueous solutions (PBS pH 7.4) and organic solvents (DMSO) with controlled humidity.
- Compare logP values (experimental vs. calculated via ChemAxon) to identify outliers.
- Perform dynamic light scattering (DLS) to detect aggregation, which may falsely reduce apparent solubility .
Structural and Functional Comparison Table
| Analog | Key Structural Differences | Biological Impact |
|---|---|---|
| 5-Methyl-3-phenylthieno[2,3-d]pyrimidine | Replaces furo with thieno core | Reduced antimicrobial activity |
| 6-(4-Nitrophenyl) analog | Nitro group instead of methoxy | Enhanced cytotoxicity in cancer cell lines |
| 1-Benzyl-substituted derivative | Bulkier N1 substituent | Improved solubility but lower thermal stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
